N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
CAS No.: 872688-93-2
Cat. No.: VC6315747
Molecular Formula: C21H19N3O4S
Molecular Weight: 409.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872688-93-2 |
|---|---|
| Molecular Formula | C21H19N3O4S |
| Molecular Weight | 409.46 |
| IUPAC Name | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C21H19N3O4S/c1-26-16-5-2-14(3-6-16)17-7-9-21(24-23-17)29-13-20(25)22-15-4-8-18-19(12-15)28-11-10-27-18/h2-9,12H,10-11,13H2,1H3,(H,22,25) |
| Standard InChI Key | MVGHWHZQYWNBAI-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 2,3-dihydro-1,4-benzodioxin moiety fused to an acetamide group, which is further substituted with a pyridazinyl sulfanyl chain. The benzodioxin ring (C₈H₈O₂) contributes aromatic stability, while the pyridazine (C₄H₃N₂) introduces nitrogen-based heteroaromaticity. The 4-methoxyphenyl group at the pyridazine-6-position adds hydrophobic character, and the sulfanyl bridge (-S-) enhances conformational flexibility .
The IUPAC name, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide, reflects its systematic connectivity. Key structural identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₁₉N₃O₄S | |
| Molecular Weight | 409.46 g/mol | |
| SMILES | COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| InChI Key | MVGHWHZQYWNBAI-UHFFFAOYSA-N |
Solubility and Reactivity
While explicit solubility data are unavailable, structural analogs suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited aqueous solubility . The acetamide group enables hydrogen bonding, whereas the methoxyphenyl and benzodioxin moieties promote lipophilicity. Reactivity is dominated by the sulfanyl bridge, which may participate in redox reactions, and the pyridazine ring, which can undergo electrophilic substitution .
Synthesis and Analytical Characterization
Synthetic Pathways
Synthesis typically involves multi-step protocols, as exemplified by related benzodioxin-acetamide derivatives :
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Formation of the Benzodioxin-Amine Intermediate: 2,3-Dihydro-1,4-benzodioxin-6-amine reacts with benzenesulfonyl chloride under basic conditions (pH 9–10) to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide.
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Acetamide Coupling: The intermediate undergoes nucleophilic substitution with 2-bromo-N-(4-methoxyphenyl)acetamide in DMF, activated by lithium hydride (LiH), to form the target compound .
Reaction yields depend on temperature control (60–80°C) and inert atmospheres to prevent oxidation of the sulfanyl group.
Analytical Validation
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Chromatography: Thin-layer chromatography (TLC; silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water) confirm purity.
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Spectroscopy:
Biological Activities and Mechanisms
α-Glucosidase Inhibition
In a screen of analogous compounds, N-benzodioxin acetamides exhibited α-glucosidase inhibitory activity, a target for type 2 diabetes management :
The sulfanyl group may enhance binding to the enzyme’s active site, though potency remains lower than the standard drug acarbose .
Pharmacological Applications and Future Directions
Drug Development Prospects
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Antidiabetic Agents: Optimization of the sulfanyl acetamide chain could improve α-glucosidase affinity .
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Kinase Inhibitors: Molecular docking studies suggest interactions with EGFR and VEGFR2, warranting further in vivo validation .
Challenges and Limitations
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Solubility: Poor aqueous solubility may limit bioavailability, necessitating formulation strategies (e.g., nanoencapsulation).
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Synthetic Complexity: Multi-step synthesis complicates large-scale production; flow chemistry approaches may streamline manufacturing.
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